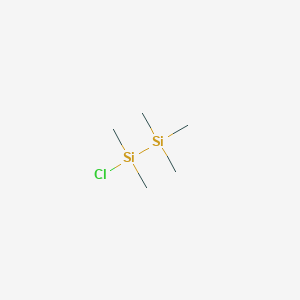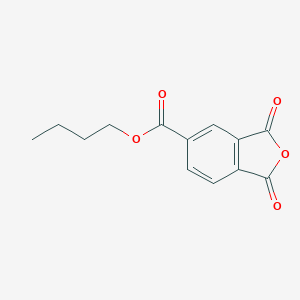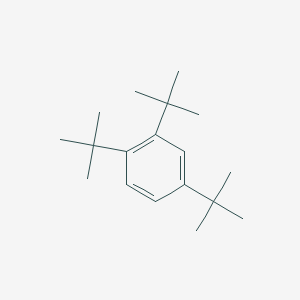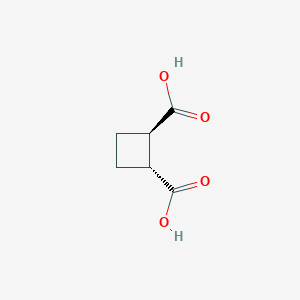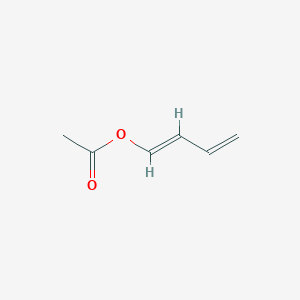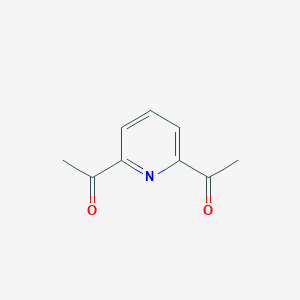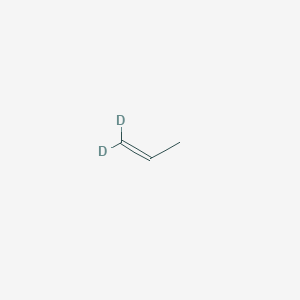![molecular formula C16H24 B075411 Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 1448-74-4](/img/structure/B75411.png)
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as 'Cryptophane' and is a cage-like molecule that can encapsulate guest molecules. Cryptophanes have been extensively studied due to their potential applications in various fields, including drug delivery, imaging, and sensing.
作用機序
The mechanism of action of Cryptophanes is based on their ability to encapsulate guest molecules. The cage-like structure of Cryptophanes allows them to selectively bind to specific guest molecules. This binding can occur through various interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.
生化学的および生理学的効果
Cryptophanes have been shown to have minimal biochemical and physiological effects. Studies have shown that Cryptophanes are non-toxic and do not cause any adverse effects in biological systems.
実験室実験の利点と制限
One of the main advantages of Cryptophanes is their ability to encapsulate guest molecules. This property makes Cryptophanes an excellent tool for studying various biological processes. However, the synthesis of Cryptophanes is a complex process, which can limit their use in some lab experiments.
List of
将来の方向性
1. Development of new Cryptophane derivatives with improved properties.
2. Investigation of the potential applications of Cryptophanes in drug delivery.
3. Development of Cryptophane-based sensors for detecting specific molecules in biological samples.
4. Development of Cryptophane-based contrast agents for MRI.
5. Investigation of the potential applications of Cryptophanes in catalysis.
6. Investigation of the potential applications of Cryptophanes in nanotechnology.
7. Development of Cryptophane-based materials for various applications.
8. Investigation of the potential applications of Cryptophanes in environmental remediation.
9. Investigation of the potential applications of Cryptophanes in energy storage.
10. Investigation of the potential applications of Cryptophanes in agriculture.
Conclusion:
In conclusion, Cryptophanes are a unique class of molecules that have gained significant attention in the scientific community due to their potential applications in various fields. The synthesis of Cryptophanes is a complex process, but their ability to encapsulate guest molecules makes them an excellent tool for studying various biological processes. Cryptophanes have minimal biochemical and physiological effects and have potential applications in drug delivery, imaging, and sensing. The future directions for Cryptophanes are vast, and further research is needed to fully explore their potential applications.
合成法
The synthesis of Cryptophane is a complex process that involves several steps. The most commonly used method for synthesizing Cryptophane involves the reaction of a bicyclo[2.2.2]oct-7-ene derivative with an aldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a cage-like structure that encapsulates the guest molecule.
科学的研究の応用
Cryptophanes have been extensively studied for their potential applications in various fields. One of the most promising applications of Cryptophanes is in the field of drug delivery. Cryptophanes can encapsulate drug molecules, which can then be delivered to specific target sites in the body. This targeted drug delivery system can reduce the side effects associated with conventional drug delivery methods.
Cryptophanes also have potential applications in imaging and sensing. Cryptophanes can be used as contrast agents in magnetic resonance imaging (MRI) and as sensors for detecting specific molecules in biological samples.
特性
CAS番号 |
1448-74-4 |
|---|---|
製品名 |
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- |
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8-octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
InChI |
InChI=1S/C16H24/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-8H3 |
InChIキー |
MDRPLQOFHRSPDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
正規SMILES |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
その他のCAS番号 |
1448-74-4 |
同義語 |
1,2,3,4,5,6,7,8-Octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



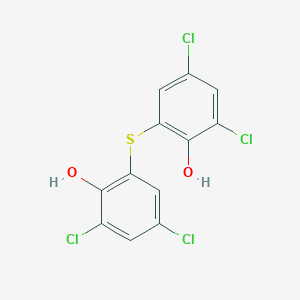
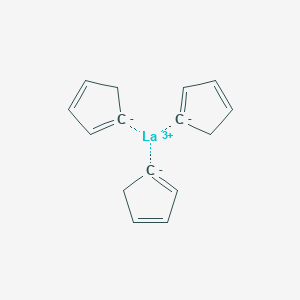
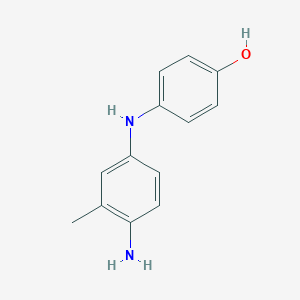
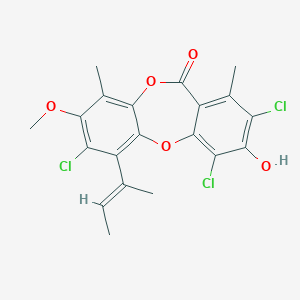
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
